

Structure Elucidation of 2,3-Dehydro-3,4-dihydro ivermectin: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Dehydro-3,4-dihydro
ivermectin

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivermectin, a broad-spectrum antiparasitic agent, is a semi-synthetic derivative of the avermectin family of 16-membered macrocyclic lactones. During its synthesis, storage, and under stress conditions, various related substances, including degradation products and process impurities, can arise. The identification and characterization of these impurities are critical for ensuring the quality, safety, and efficacy of ivermectin drug products.

This technical guide focuses on the structure elucidation of a specific ivermectin impurity known as **2,3-Dehydro-3,4-dihydro ivermectin**. This compound is listed in the European Pharmacopoeia as Ivermectin EP Impurity I. Its proper identification is crucial for release testing and stability studies of ivermectin.

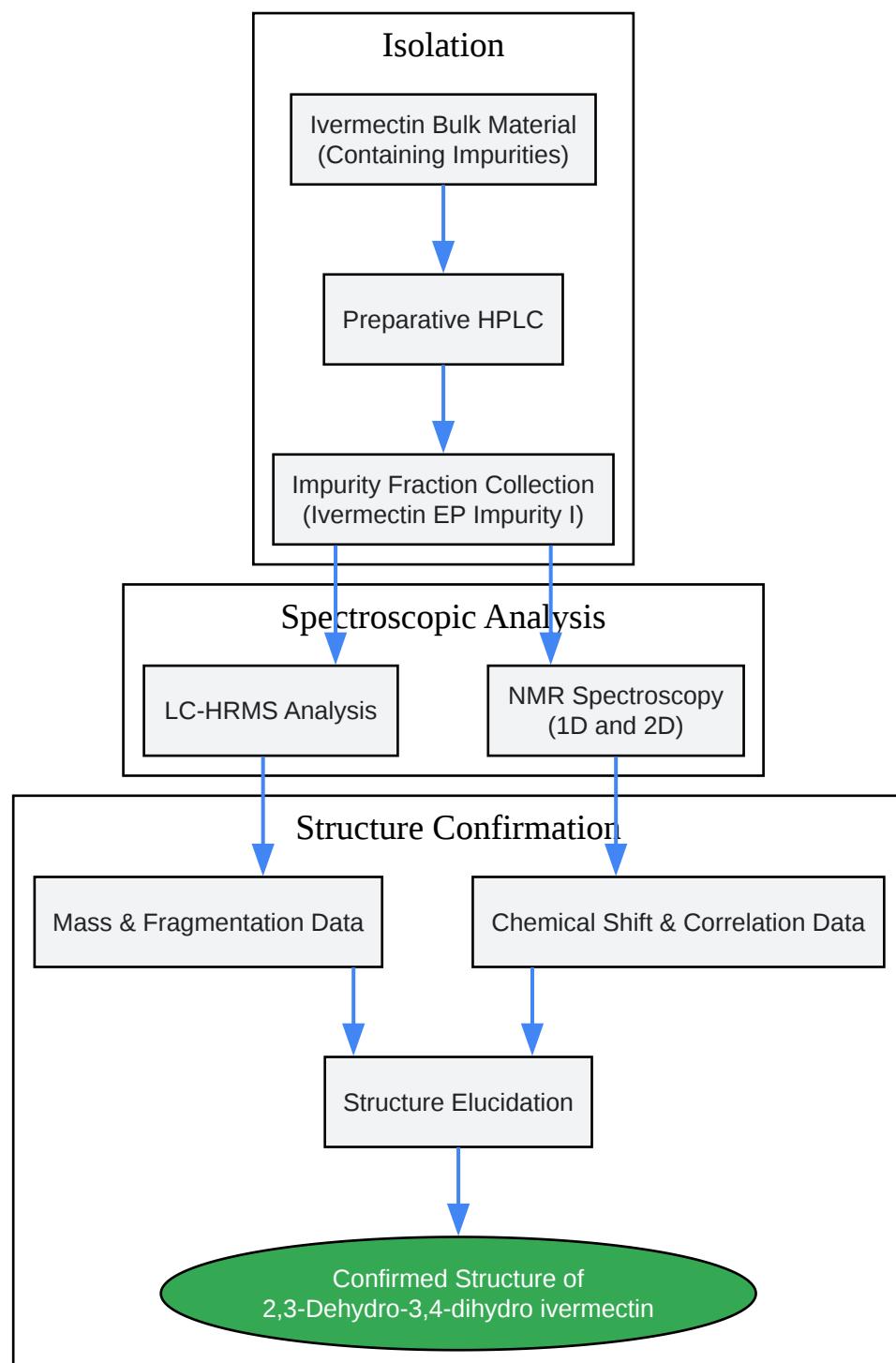
The structure of **2,3-Dehydro-3,4-dihydro ivermectin** is characterized by the introduction of a double bond between the C2 and C3 positions and the saturation of the C3-C4 bond relative to the parent ivermectin structure. This guide will outline the methodologies and data integral to confirming this structure.

Basic Information:

Identifier	Value
Systematic Name	(4S)-2,3-Didehydro-5-O-demethyl-3,4,22,23-tetrahydroavermectin A1a
Common Names	2,3-Dehydro-3,4-dihydro ivermectin, Ivermectin EP Impurity I
CAS Number	1135339-49-9
Molecular Formula	C ₄₈ H ₇₄ O ₁₄
Molecular Weight	875.09 g/mol

Analytical Strategy for Structure Elucidation

The definitive identification of **2,3-Dehydro-3,4-dihydro ivermectin** relies on a combination of chromatographic separation and spectroscopic analysis. A typical workflow involves the isolation of the impurity from the bulk ivermectin drug substance, followed by detailed characterization using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.



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Figure 1: General workflow for the isolation and structure elucidation of ivermectin impurities.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of **2,3-Dehydro-3,4-dihydro ivermectin** are based on methodologies reported for the analysis of ivermectin and its degradation products.

Isolation by Preparative High-Performance Liquid Chromatography (HPLC)

- Objective: To isolate a sufficient quantity of **2,3-Dehydro-3,4-dihydro ivermectin** for spectroscopic analysis.
- Instrumentation: A preparative HPLC system equipped with a UV detector.
- Column: A reversed-phase C18 column (e.g., 250 mm x 21.2 mm, 5 µm particle size).
- Mobile Phase: A gradient or isocratic mixture of acetonitrile, methanol, and water. The exact composition should be optimized to achieve sufficient resolution between ivermectin and its impurities.
- Flow Rate: Appropriate for the column dimensions, typically in the range of 15-25 mL/min.
- Detection: UV detection at a wavelength where ivermectin and its impurities show significant absorbance (e.g., 245 nm).
- Procedure:
 - Dissolve a known quantity of ivermectin bulk material, potentially enriched with the impurity through forced degradation, in the mobile phase or a suitable solvent.
 - Perform repeated injections onto the preparative HPLC system.
 - Collect the fractions corresponding to the elution time of **2,3-Dehydro-3,4-dihydro ivermectin**.
 - Pool the collected fractions and evaporate the solvent under reduced pressure to obtain the isolated impurity.

High-Resolution Mass Spectrometry (HRMS)

- Objective: To determine the accurate mass and elemental composition of the impurity and to study its fragmentation pattern.
- Instrumentation: A liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for avermectins.
- Procedure:
 - Dissolve the isolated impurity in a suitable solvent (e.g., methanol or acetonitrile).
 - Infuse the sample directly into the mass spectrometer or inject it into the LC-MS system.
 - Acquire the full scan mass spectrum to determine the accurate mass of the molecular ion (e.g., $[M+H]^+$ or $[M+Na]^+$).
 - Perform tandem MS (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain the fragmentation pattern.
 - Analyze the fragmentation data to identify characteristic losses and structural fragments that can help in elucidating the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To obtain detailed structural information, including the connectivity of atoms and stereochemistry.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated chloroform ($CDCl_3$) or deuterated dimethyl sulfoxide ($DMSO-d_6$).
- Experiments:
 - 1D NMR: 1H NMR and ^{13}C NMR to observe the chemical shifts of all proton and carbon atoms.

- 2D NMR:
 - COSY (Correlation Spectroscopy): To identify proton-proton couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range couplings between protons and carbons, which is crucial for establishing the connectivity of the molecular skeleton.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
- Procedure:
 - Dissolve an adequate amount of the isolated impurity in the chosen deuterated solvent.
 - Acquire the suite of 1D and 2D NMR spectra.
 - Process and analyze the spectra to assign all proton and carbon signals and to piece together the molecular structure.

Data Presentation

While the full experimental dataset for **2,3-Dehydro-3,4-dihydro ivermectin** is not publicly available in its entirety, this section outlines how the data would be presented for a comprehensive analysis.

Mass Spectrometry Data

The HRMS data would confirm the elemental composition, and the MS/MS data would provide evidence for the structural modifications compared to ivermectin.

Parameter	Expected Value/Observation
Molecular Formula	C ₄₈ H ₇₄ O ₁₄
Monoisotopic Mass	874.5079 g/mol
Observed [M+H] ⁺	Value to be determined experimentally
Observed [M+Na] ⁺	Value to be determined experimentally
Key MS/MS Fragments	Fragments corresponding to the loss of the disaccharide moiety and specific cleavages of the macrocyclic ring. The fragmentation pattern would be compared to that of ivermectin to pinpoint the location of the structural changes.

NMR Spectroscopic Data

The NMR data is the most definitive for structure elucidation. The key differences in the ¹H and ¹³C NMR spectra of **2,3-Dehydro-3,4-dihydro ivermectin** compared to ivermectin would be observed in the signals corresponding to the C2, C3, and C4 positions.

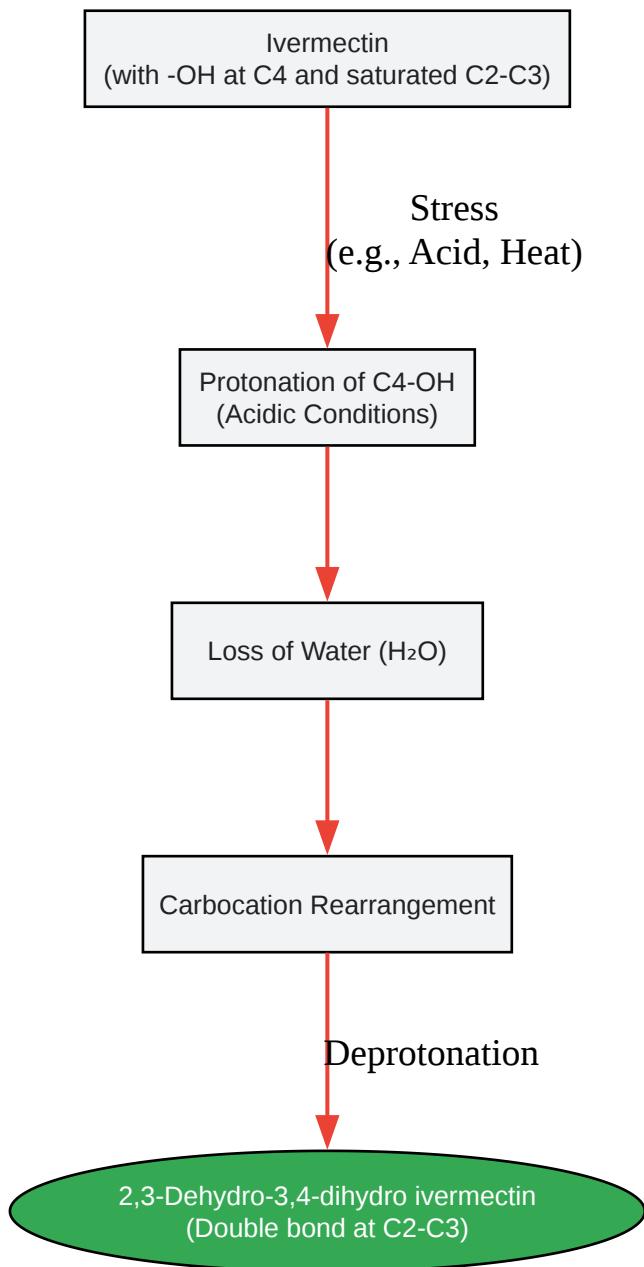
Table of Expected ¹H and ¹³C NMR Chemical Shift Changes (in CDCl₃):

Position	Ivermectin (Approx. δ)	2,3-Dehydro-3,4-dihydro ivermectin (Expected δ and Multiplicity)	Rationale for Change
H-2	~3.9 ppm	Expected to be absent or shifted significantly due to the double bond.	Change in hybridization from sp^3 to sp^2 .
H-3	~5.8 ppm	Expected to be shifted downfield and show coupling to H-4.	Olefinic proton in a new electronic environment.
H-4	~3.3 ppm	Expected to be shifted, with a different multiplicity due to the saturated C3-C4 bond.	Change from an allylic to an aliphatic environment.
C-2	~67 ppm	Expected to be shifted downfield into the olefinic region (~120-140 ppm).	Change in hybridization from sp^3 to sp^2 .
C-3	~138 ppm	Expected to be in the olefinic region (~120-140 ppm).	Change in hybridization from sp^3 to sp^2 .
C-4	~40 ppm	Expected to show a slight upfield or downfield shift.	Change in the electronic environment due to the adjacent double bond.

Note: The exact chemical shifts and coupling constants would need to be determined from the experimental spectra.

Proposed Degradation Pathway

The formation of **2,3-Dehydro-3,4-dihydro ivermectin** can be rationalized through a dehydration reaction under acidic or thermal stress conditions, leading to the formation of a double bond.



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Figure 2: A plausible pathway for the formation of **2,3-Dehydro-3,4-dihydro ivermectin** from ivermectin.

Conclusion

The structure elucidation of **2,3-Dehydro-3,4-dihydro ivermectin** (Ivermectin EP Impurity I) is a critical component of the analytical quality control of ivermectin. A systematic approach combining chromatographic isolation with advanced spectroscopic techniques, particularly high-resolution mass spectrometry and multidimensional NMR, is essential for its unambiguous identification. While complete, publicly available datasets are scarce, the methodologies and expected data outlined in this guide provide a robust framework for researchers and scientists in the pharmaceutical industry to successfully characterize this and other related ivermectin impurities.

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